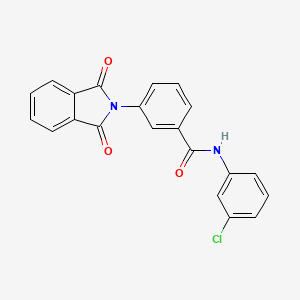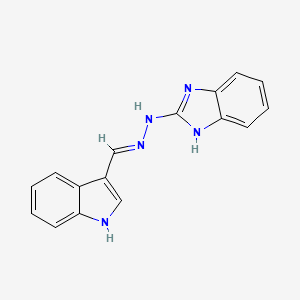![molecular formula C21H17N3O2 B3722606 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol](/img/structure/B3722606.png)
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol
概要
説明
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol is a chemical compound with the molecular formula C21H17N3O2 and a molecular weight of 343.38 g/mol This compound is known for its unique structure, which includes a phthalazine ring system substituted with a methoxyphenyl group and an amino phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol typically involves the reaction of 4-methoxyphenylamine with phthalic anhydride to form an intermediate, which is then further reacted with phenol under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of substituted phenol and phthalazine derivatives .
科学的研究の応用
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression . The compound binds to the active site of VEGFR-2, blocking its activity and thereby inhibiting the growth of cancer cells. Additionally, it may induce apoptosis in cancer cells through various signaling pathways .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-1-(2H)-phthalazinone: A derivative with similar structural features but different functional groups.
4-(4-Methoxyphenyl)phthalazin-1-ylamine: Another related compound with variations in the amino group substitution.
Uniqueness
4-{[4-(4-Methoxyphenyl)phthalazin-1-yl]amino}phenol stands out due to its unique combination of a phthalazine ring and a methoxyphenyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
4-[[4-(4-methoxyphenyl)phthalazin-1-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-26-17-12-6-14(7-13-17)20-18-4-2-3-5-19(18)21(24-23-20)22-15-8-10-16(25)11-9-15/h2-13,25H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIUJVKDQGRWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3722533.png)
![ETHYL (5E)-2-METHYL-4-OXO-5-[(3-PHENOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3722537.png)
![(4Z)-4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B3722539.png)
![(2Z)-2-[[2-(4-bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3722540.png)
![2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B3722545.png)
![3-ethyl-2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3722548.png)
![ethyl 5'-[(3-chlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3722574.png)

![N-(5-chloro-2-pyridinyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3722593.png)
![5-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3722601.png)
![5-{[(2-chlorophenyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3722613.png)
![6-bromo-3-[5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B3722614.png)
![2-({[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one](/img/structure/B3722616.png)
